molecular formula C18H20N4O3 B2930610 N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477859-34-0

N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2930610
CAS No.: 477859-34-0
M. Wt: 340.383
InChI Key: JQRQXQMBHSHZFP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic framework fused with pyrazole and pyrazine rings. The structure includes a cyclopropyl amide substituent at the N-1 position, a 4-methoxybenzyl group at the C-5 position, and a ketone at C-2.

Properties

IUPAC Name

N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-14-6-2-12(3-7-14)11-21-8-9-22-16(18(21)24)10-15(20-22)17(23)19-13-4-5-13/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRQXQMBHSHZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4CC4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325702
Record name N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477859-34-0
Record name N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS No. 477859-34-0) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of approximately 340.38 g/mol. The structure features a cyclopropyl group and a methoxybenzyl moiety, which are crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. Studies have shown that related pyrazole compounds can inhibit key enzymes involved in tumor growth such as BRAF(V600E) and EGFR .

Table 1: Summary of Antitumor Activity

CompoundTarget EnzymeIC50 (µM)Cancer Type
N-Cyclopropyl...BRAF(V600E)0.05Melanoma
N-Cyclopropyl...EGFR0.1Lung Cancer

Anti-inflammatory Properties

Pyrazole derivatives are known to possess anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNFα and IL-1 in vitro. This inhibition is linked to the compound's ability to modulate signaling pathways involved in inflammation .

Case Study: Inhibition of Cytokine Production
In a study involving human chondro-sarcoma cells (SW1353), N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo demonstrated an IC50 value of 820 nM against IL-6 production induced by TNFα and IL-1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazole scaffold can significantly alter biological activity. The presence of the methoxy group and cyclopropyl moiety appears to enhance the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of Methoxy GroupIncreased lipophilicity and enzyme inhibition
Cyclopropyl SubstitutionEnhanced binding affinity to target proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

The compound’s closest analogs differ in substituents at key positions (C-5, N-cyclopropyl, and C-2 carboxamide). Below is a comparative analysis:

Compound Name C-5 Substituent N-Substituent C-2 Functional Group Molecular Formula Molecular Weight (g/mol)
N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide 4-Methoxybenzyl Cyclopropyl Carboxamide C₁₉H₂₁N₅O₃ 367.40
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2-Thienyl + CF₃ 4-Methoxybenzyl Carboxamide C₂₂H₂₂F₃N₅O₂S 489.51
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 4-Fluorobenzyl Methyl ester Methyl ester C₁₅H₁₄FN₃O₃ 303.29
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 2-Furylmethyl 6-Methyl Carboxamide C₁₃H₁₂N₄O₃ 272.26

Key Observations :

  • N-Substituents : The cyclopropyl group may confer metabolic stability over bulkier substituents like 4-methoxybenzyl () or furylmethyl ().

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